molecular formula C10H18N2O2 B1455130 N-(2-Furylmethyl)-N-(2-methoxyethyl)ethane-1,2-diamine CAS No. 1171495-43-4

N-(2-Furylmethyl)-N-(2-methoxyethyl)ethane-1,2-diamine

Cat. No. B1455130
M. Wt: 198.26 g/mol
InChI Key: UPDXYDHHQYTRFH-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-N-(2-methoxyethyl)ethane-1,2-diamine, also known as 2-Furylmethyl-2-methoxyethylamine, is an organic compound used in scientific research. It is a member of the amidine family, which are nitrogen-containing compounds that are used in various applications including medicinal chemistry, drug discovery, and materials science. This compound has been studied for its potential applications in the fields of biochemistry and physiology. The aim of

Scientific Research Applications

Synthesis and Characterization

N-(2-Furylmethyl)-N-(2-methoxyethyl)ethane-1,2-diamine and its derivatives have been synthesized and characterized, exploring their structural and physical properties. Studies have involved the synthesis of related compounds, such as N,N'-bis(2-methoxybenzylidene) adducts of ethane-1,2-diamine and its propane and butane variants, highlighting the impact of methylene units on molecular symmetry and crystal packing, controlled by C-H...π interactions or van der Waals contacts (Reglinski, Taylor, & Kennedy, 2004).

Luminescence and Chemosensors

The compound has been investigated for its luminescence properties and potential as a chemosensor. For instance, N,N′-Bis(9-anthrylmethyl)diamines, which are structurally similar, have shown to be effective and selective PET chemosensors for Zn2+ and H+, indicating the compound's utility in detecting specific metal ions (Tolpygin et al., 2007).

Coordination Chemistry

Research has also focused on the coordination chemistry of this diamine, exploring its ability to form complexes with metals. Ethylene oligomerization studies using nickel(II) complexes chelated by (amino)pyridine ligands, including derivatives of N-(2-Furylmethyl)-N-(2-methoxyethyl)ethane-1,2-diamine, have shown potential in catalysis, shedding light on the structure-activity relationship in ethylene oligomerization reactions (Nyamato, Ojwach, & Akerman, 2016).

Molecular Interactions and Frameworks

Studies on hydrogen-bonded chains and frameworks involving N,N'-bis(4-methoxyphenyl)ethane-1,1-diamine, a compound related to N-(2-Furylmethyl)-N-(2-methoxyethyl)ethane-1,2-diamine, have contributed to understanding molecular interactions and the formation of three-dimensional structures, which are critical in materials science and crystal engineering (Zhang, Qin, Wang, & Qu, 2007).

Fluorescent Sensors and Imaging

Furthermore, derivatives of N-(2-Furylmethyl)-N-(2-methoxyethyl)ethane-1,2-diamine have been developed as fluorescent sensors for the selective detection of Hg2+ in aqueous media, demonstrating its application in environmental monitoring and bioimaging. These sensors have shown significant potential for live-cell imaging, indicating the compound's utility in biological and environmental sciences (Shen et al., 2014).

properties

IUPAC Name

N'-(furan-2-ylmethyl)-N'-(2-methoxyethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-13-8-6-12(5-4-11)9-10-3-2-7-14-10/h2-3,7H,4-6,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDXYDHHQYTRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCN)CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Furylmethyl)-N-(2-methoxyethyl)ethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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